Mirk-IN-1 is a small molecule kinase inhibitor. [] It is specifically designed to target and inhibit the activity of the serine/threonine kinase Mirk/dyrk1B (dual specificity tyrosine-phosphorylation-regulated kinase 1B). While the provided literature does not offer details on the source or specific classification of Mirk-IN-1, its role in scientific research centers around its ability to inhibit Mirk/dyrk1B kinase activity, making it a valuable tool for studying the function of this kinase in various cellular processes and disease models. Notably, Mirk/dyrk1B is found to be upregulated in several types of cancer cells, including pancreatic cancer. [, , ]
Mirk-IN-1, also known as Dyrk1B/A-IN-1, is a selective inhibitor of the Mirk/Dyrk1B kinase, which is part of the dual specificity tyrosine phosphorylation-regulated kinase family. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, as Mirk/Dyrk1B is often overexpressed in various tumors. The inhibition of this kinase could lead to reduced tumor cell survival and proliferation, making it a promising target for cancer therapy.
Mirk-IN-1 is classified as a small molecule inhibitor designed specifically to target the Mirk/Dyrk1B kinase. It belongs to a broader category of kinase inhibitors that are being explored for their efficacy in treating malignancies associated with aberrant kinase activity. The compound has been synthesized and characterized in various studies focusing on its biological activity and mechanism of action against cancer cells.
The synthesis of Mirk-IN-1 involves multiple steps, including the preparation of key intermediate compounds that undergo specific chemical reactions. The process typically includes:
The detailed synthetic pathway can vary depending on the specific method employed but generally follows established protocols for synthesizing similar small molecule inhibitors .
Mirk-IN-1 features a complex molecular structure that allows for selective binding to the active site of the Mirk/Dyrk1B kinase. The molecular formula and weight are critical for understanding its pharmacokinetic properties:
The structure includes functional groups that enhance its interaction with the kinase, contributing to its inhibitory potency. Crystallographic studies may provide additional insights into the precise arrangement of atoms within the molecule and its binding conformation .
Mirk-IN-1 primarily functions through competitive inhibition of the Mirk/Dyrk1B kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates, which is crucial for cell survival and proliferation in cancer cells.
In vitro assays have demonstrated that Mirk-IN-1 exhibits an IC50 value in the nanomolar range, indicating high potency against Mirk/Dyrk1B . The compound's reaction kinetics can be analyzed using various biochemical assays that measure enzyme activity in the presence of varying concentrations of Mirk-IN-1.
The mechanism by which Mirk-IN-1 exerts its effects involves several key processes:
Experimental data suggest that knockdown or inhibition of Mirk/Dyrk1B results in upregulation of pro-apoptotic factors and downregulation of survival signals like signal transducers and activators of transcription 3 (STAT3), further supporting its role as a therapeutic target .
Mirk-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems .
Mirk-IN-1 has significant potential applications in scientific research and clinical settings:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: